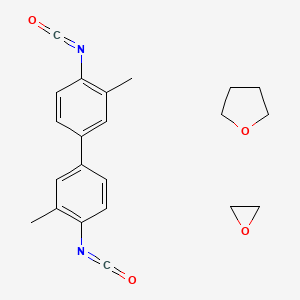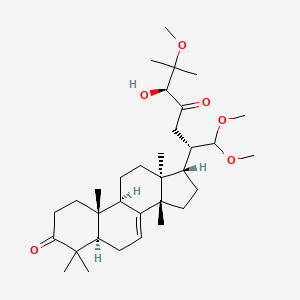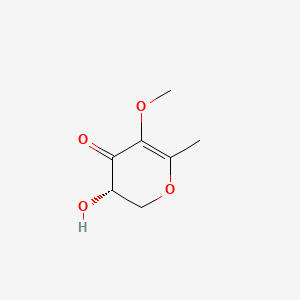
Streptopyrone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Streptopyrone is a natural product found in Streptomyces with data available.
Applications De Recherche Scientifique
Understanding Diabetes Pathogenesis and Evaluating Therapeutics
Streptopyrone has been extensively employed in research to understand diabetes pathogenesis and evaluate therapeutics. It induces clinical features in animal models that resemble diabetes in humans, making it a valuable tool for studying diabetogenic mechanisms and testing novel antidiabetic therapies. The physiochemical characteristics and toxicities of Streptopyrone are significant for researchers using animal models to investigate diabetes (Goyal et al., 2016).
Impact on Cardiac Function
Research has shown that Streptopyrone can directly impair cardiac contractile function in isolated ventricular myocytes via a p38 map kinase-dependent oxidative stress mechanism. This finding is crucial for understanding the potential cardiac effects of Streptopyrone and considering this factor when using it in diabetes research (Wold & Ren, 2004).
Role in Polyketide-Derived Pyrone Biosynthesis
Streptopyrone plays a role in the biosynthesis of polyketide-derived pyrones, which are structurally diverse and have various biological functions. The non-colinear aureothin and neoaureothin modular type I polyketide synthase (PKS) systems are key areas of study for understanding the evolution of metabolic diversity in polyketide-derived pyrones (Busch & Hertweck, 2009).
Genotoxicity in Normal and Cancer Cells
Streptopyrone has been observed to induce a broad range of DNA damage, impacting genomic stability in normal and pathological cells. This effect is crucial for understanding the molecular mode of action of Streptopyrone as a diabetogenic substance (Błasiak et al., 2004).
Effect on Secondary Metabolite Biosynthesis
Streptopyrone impacts secondary metabolite biosynthesis, morphological differentiation, and primary metabolism in Streptomyces coelicolor A3(2). The signaling molecule synthase ScbA, responsible for biosynthesis, plays a significant role in regulating the production of pigmented antibiotics and other metabolites (D’Alia et al., 2011).
Discovery of New Metabolites
Studies have identified new α-pyrone-containing secondary metabolites produced by Streptomyces sp., such as Albidopyrone, expanding the understanding of metabolite diversity and their potential biological activities (Hohmann et al., 2009).
Exploring Energy and Oxidative Metabolism
Research using Streptopyrone has been pivotal in studying energy and oxidative metabolism in various biological systems, including the effects on brain and organ functions in diabetic models (Hoyer & Lannert, 2008).
Insights into Multicellular Differentiation and Secondary Metabolites
Streptopyrone has contributed to understanding the complex morphogenesis and secondary metabolite production in Streptomyces, aiding in the development of biotechnological applications and the production of biologically active substances (Horinouchi, 2007).
Molecular Mechanisms of Oxidative Stress and Apoptosis
Streptopyrone-induced oxidative stress and apoptosis in pancreatic β-cells have been thoroughly studied, providing insights into the mechanism of β-cell toxicity and the etiology of type 1 diabetes (Al Nahdi et al., 2017).
Propriétés
Numéro CAS |
121043-40-1 |
|---|---|
Nom du produit |
Streptopyrone |
Formule moléculaire |
C7H10O4 |
Poids moléculaire |
158.153 |
Nom IUPAC |
(3S)-3-hydroxy-5-methoxy-6-methyl-2,3-dihydropyran-4-one |
InChI |
InChI=1S/C7H10O4/c1-4-7(10-2)6(9)5(8)3-11-4/h5,8H,3H2,1-2H3/t5-/m0/s1 |
Clé InChI |
JOWYHBUWSWRYOG-YFKPBYRVSA-N |
SMILES |
CC1=C(C(=O)C(CO1)O)OC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



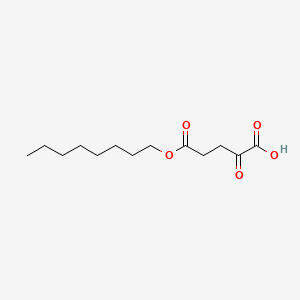

![1-((2R,3AR,6aR)-2-hydroxytetrahydro-2H-furo[3,2-b]pyrrol-4(5H)-yl)ethanone](/img/structure/B570056.png)
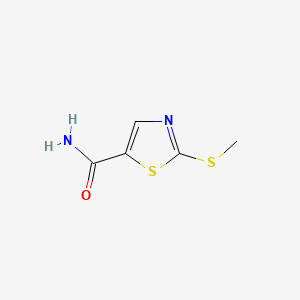
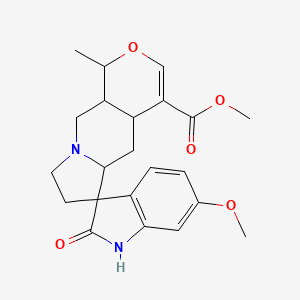
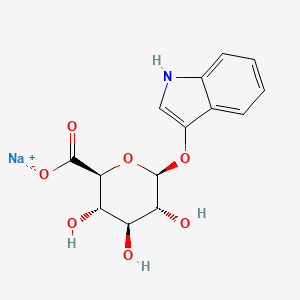
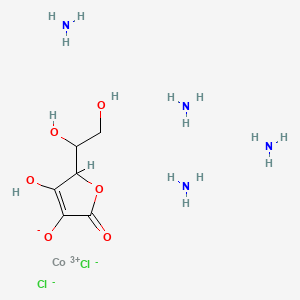
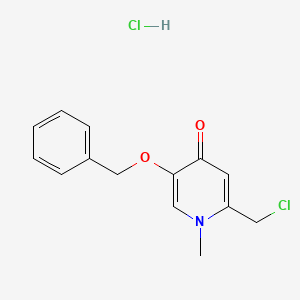
![N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide](/img/structure/B570065.png)
